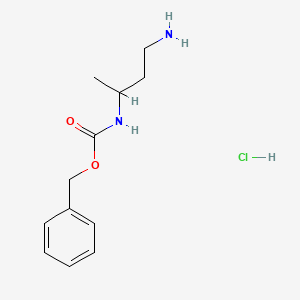

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride

CAS No.: 1965309-06-1

Cat. No.: VC13754107

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965309-06-1 |

|---|---|

| Molecular Formula | C12H19ClN2O2 |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | benzyl N-(4-aminobutan-2-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H |

| Standard InChI Key | UJJNQMABWBCAOW-UHFFFAOYSA-N |

| SMILES | CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

| Canonical SMILES | CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

Introduction

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is a chemical compound classified under the carbamate group, which includes esters or salts derived from carbamic acid. This compound features a benzyl group attached to a carbamate moiety linked to a 4-aminobutan-2-yl group. It is primarily used as a protecting group for amines in organic synthesis, particularly in peptide chemistry and drug development .

Synthesis Steps:

-

Preparation of Carbamate Moiety: The carbamate group is formed by reacting an amine with a carbamoylating agent.

-

Attachment of Benzyl Group: The benzyl group is attached to the carbamate moiety through a suitable coupling reaction.

-

Formation of Hydrochloride Salt: The final step involves converting the carbamate into its hydrochloride salt form.

Applications in Organic Synthesis

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is used as a protecting group for amines during peptide synthesis. It forms a stable carbamate bond with amine groups, preventing unwanted reactions during subsequent synthetic steps. This protection is crucial in maintaining the integrity of sensitive functional groups throughout complex organic synthesis pathways.

Key Applications:

-

Peptide Synthesis: Protects amine groups to facilitate selective modification of amino acids.

-

Drug Development: Used in the synthesis of pharmaceutical compounds where amine protection is necessary.

Stability and Chemical Reactions

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation when exposed to strong acids or bases. It can participate in various chemical reactions, including oxidation with potassium permanganate, reduction with palladium on carbon, and substitution with alkyl halides.

Stability Conditions:

-

Standard Laboratory Conditions: Stable.

-

Strong Acids/Bases: May undergo hydrolysis or degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume